Fmoc-Sec(pMeBzl)-OH
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Overview
Description
Fmoc-Sec(pMeBzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-selenocysteine(p-methylbenzyl)-OH, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Sec(pMeBzl)-OH typically involves the protection of the selenocysteine amino group with the Fmoc group. This is achieved through a series of chemical reactions that include the use of various reagents and solvents. The process generally involves the following steps:
Protection of the Selenol Group: The selenol group of selenocysteine is protected using a suitable protecting group such as p-methylbenzyl.
Fmoc Protection: The amino group of the protected selenocysteine is then protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-Sec(pMeBzl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The selenol group can undergo oxidation to form diselenides or reduction to regenerate the selenol group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.
Oxidation: Hydrogen peroxide or other mild oxidizing agents can be used to oxidize the selenol group.
Major Products
Deprotected Selenocysteine: Removal of the Fmoc group yields free selenocysteine.
Peptide Conjugates: Coupling reactions result in the formation of peptides containing selenocysteine.
Scientific Research Applications
Fmoc-Sec(pMeBzl)-OH has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of selenocysteine-containing peptides, which are important in studying the role of selenium in biological systems.
Protein Engineering:
Medicinal Chemistry: Selenocysteine-containing peptides have potential therapeutic applications due to their antioxidant properties.
Biological Studies: Research on selenoproteins, which contain selenocysteine, is crucial for understanding their role in human health and disease.
Mechanism of Action
The mechanism of action of Fmoc-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins. Selenocysteine is known to participate in redox reactions due to the unique properties of selenium. It acts as a catalytic residue in the active sites of selenoproteins, facilitating various biochemical reactions. The Fmoc group serves as a temporary protecting group during peptide synthesis, ensuring the selective formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: 9-fluorenylmethyloxycarbonyl-cysteine(trityl)-OH, a cysteine derivative with a trityl protecting group.
Fmoc-Sec(Bzl)-OH: 9-fluorenylmethyloxycarbonyl-selenocysteine(benzyl)-OH, a selenocysteine derivative with a benzyl protecting group.
Uniqueness
Fmoc-Sec(pMeBzl)-OH is unique due to the presence of the p-methylbenzyl protecting group, which provides specific steric and electronic properties. This compound is particularly useful in the synthesis of selenocysteine-containing peptides, offering distinct advantages in terms of stability and reactivity compared to other selenocysteine derivatives.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNSAXNCVVXSV-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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